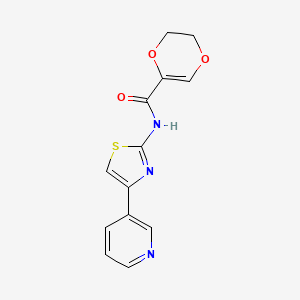

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a pyridine ring, a thiazole ring, and a 1,4-dioxine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed using a Chichibabin pyridine synthesis, the thiazole ring could be synthesized using the Hantzsch thiazole synthesis, and the 1,4-dioxine ring could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiazole rings are aromatic, meaning they have a special stability due to delocalized electrons. The 1,4-dioxine ring is a heterocyclic ring containing two oxygen atoms .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the different functional groups present. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the thiazole ring is electron-rich and can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and affect its solubility in different solvents .Scientific Research Applications

Novel Magnetic Nanoadsorbent for Industrial Waste Cleanup

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide derivatives have been explored for environmental applications, particularly in the removal of heavy metals from industrial waste. A study by Zargoosh et al. synthesized a related compound, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD), which was utilized to modify the surface of Fe3O4 nanoparticles. This novel magnetic nanoadsorbent showed high adsorption capacities for Zn2+ and Cd2+ ions, demonstrating its potential for practical removal of these pollutants from industrial wastes (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Synthesis for Antibiotic Development

In the field of pharmaceuticals, derivatives of this compound are key intermediates in the synthesis of complex molecules. Okumura et al. detailed the synthesis of a central skeleton closely related to this compound, which is critical for the total synthesis of macrocyclic antibiotics like GE 2270 A. This work showcases the compound's importance in constructing molecules with potential antibiotic properties (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

Anticancer Properties

Research into the anticancer properties of thiazole and pyridine derivatives, akin to this compound, has identified significant biological activity. Li et al. synthesized derivatives that demonstrated intercalation with DNA and selective cytotoxicity against cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment (Li, Fei, Wang, Kong, & Long, 2020).

Investigation of Chemical Properties

The chemical properties of N-(pyridin-2-yl)thiazol-2-amine, a structurally similar compound, have been extensively studied. Bhatia, Malkhede, and Bharatam explored the dynamic tautomerism and divalent N(I) character of these compounds, providing insight into their electron distribution and tautomeric preferences. Such research contributes to a deeper understanding of the chemical behavior of this compound derivatives, which is essential for their application in medicinal chemistry (Bhatia, Malkhede, & Bharatam, 2013).

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients and oxygen to tumors (angiogenesis) .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth .

Pharmacokinetics

The pharmacokinetic profiles of similar thiazole derivatives have been evaluated in various studies .

Result of Action

Thiazole derivatives have been found to have various effects at the molecular and cellular level, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-12(11-7-18-4-5-19-11)16-13-15-10(8-20-13)9-2-1-3-14-6-9/h1-3,6-8H,4-5H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAAXBQKBRJTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)

![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)

![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2848859.png)

![N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2848871.png)

![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)